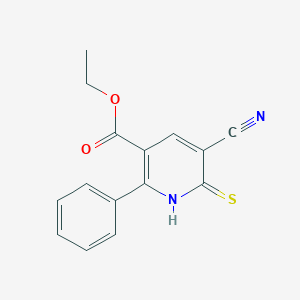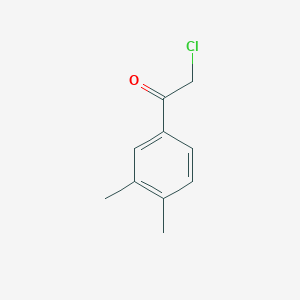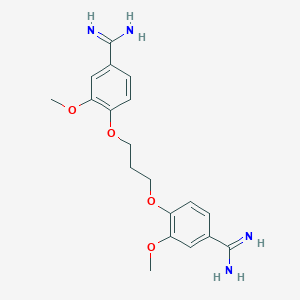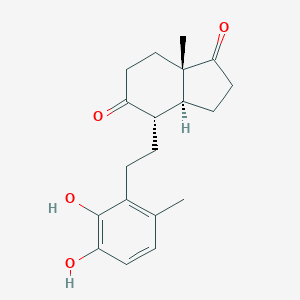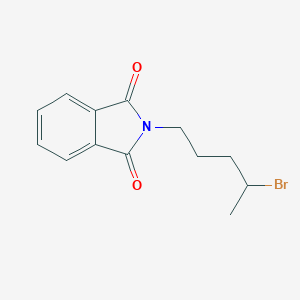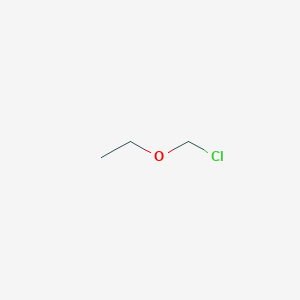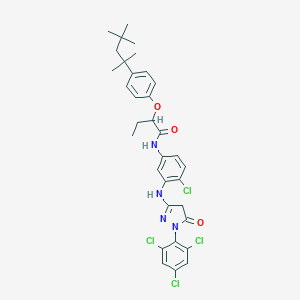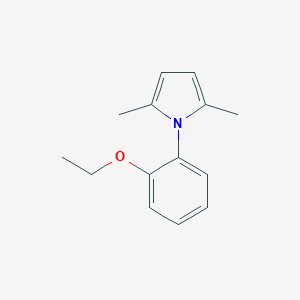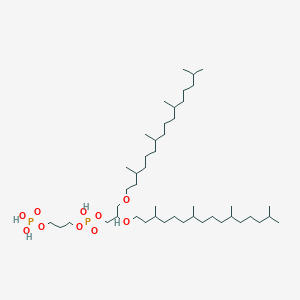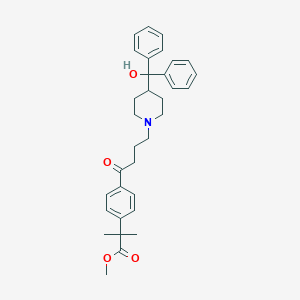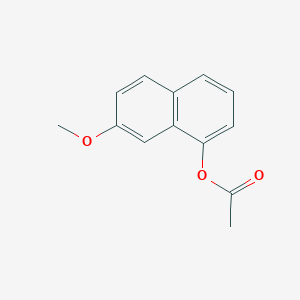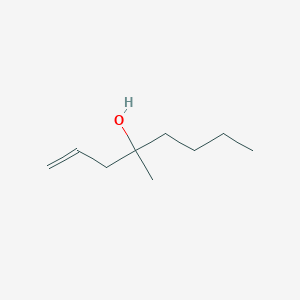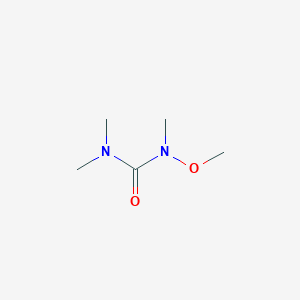
1-Methoxy-1,3,3-trimethylurea
Descripción general
Descripción
1-Methoxy-1,3,3-trimethylurea is a chemical compound with the empirical formula C5H12N2O2 . It has a molecular weight of 132.16 .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-1,3,3-trimethylurea consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a methoxy group (O-CH3) and the other two hydrogens are replaced by methyl groups (CH3) .Physical And Chemical Properties Analysis
1-Methoxy-1,3,3-trimethylurea has a molecular weight of 132.16 . Its empirical formula is C5H12N2O2 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Cytotoxic Activity Against Cancer Cells : A compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, shows promising cytotoxic activity against MCF-7 cancer cells. This compound binds with a high affinity, indicating potential for cancer treatment research (Mushtaque et al., 2016).
Polymer Production : Trimethyl β-(methoxy)orthopropionate is used as a synthon for producing methyl-substituted acrylates. This enables the creation of complex polymers, crucial in material science (S. Raucher et al., 1980).
Carbonylation Studies : Methoxy species, including derivatives of 1-methoxy-1,3,3-trimethylurea, are significant in carbonylation reactions on solid catalysts like H3PW12O40. This is vital in understanding and optimizing catalytic processes (M. V. Luzgin et al., 2009).
Addition Reactions in Organic Synthesis : 1-Trimethylsilyloxy-1-methoxy-1,3-dienes are used in regioselective addition to aldonitrones, providing high yields of β-adducts. This method is useful in organic synthesis (C. Camiletti et al., 1995).
Synthesis of Chromones and Quinolines : Research shows successful synthesis of chromones and 4-hydroxyquinolines using uncatalyzed condensations of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with various chlorides, important for pharmaceutical development (T. Rahn et al., 2009).
Antibacterial Activity : Compounds derived from methoxy benzaldehyde, including those similar to 1-methoxy-1,3,3-trimethylurea, demonstrate broad-spectrum antibacterial activity. This suggests potential for developing new antibiotics (Ravibabu Velpula et al., 2015).
Propiedades
IUPAC Name |
1-methoxy-1,3,3-trimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-6(2)5(8)7(3)9-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLOQWKTMLAQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409106 | |
| Record name | 1-methoxy-1,3,3-trimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-1,3,3-trimethylurea | |
CAS RN |
123707-27-7 | |
| Record name | N-Methoxy-N,N′,N′-trimethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123707-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methoxy-1,3,3-trimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-1,3,3-trimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

